4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a thiazole ring, which is further substituted with a methyl group and a 3-methylphenyl group
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-4-3-5-16(12-13)20-23-14(2)18(25-20)10-11-22-19(24)15-6-8-17(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGQQVOKQIHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.
Substitution Reactions: The thiazole intermediate is then subjected to substitution reactions to introduce the 3-methylphenyl and 4-methyl groups.
Formation of the Benzamide Core: The final step involves the reaction of the substituted thiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. The biological mechanisms often involve enzyme inhibition, where the sulfonamide group mimics natural substrates, blocking active sites on enzymes critical for bacterial growth .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies have demonstrated that thiazole derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, compounds containing thiazole moieties have been tested against human lung adenocarcinoma cells and glioblastoma cells, showing promising results in inhibiting cell proliferation . The structure–activity relationship studies indicate that specific substitutions on the thiazole ring enhance anticancer efficacy.
Case Studies
- Antitumor Effects : A study involving benzamide derivatives indicated that certain compounds demonstrated antitumor effects in clinical settings, with some patients showing prolonged survival when treated with these compounds .
- Kinase Inhibition : Another research effort focused on synthesizing novel benzamide derivatives as RET kinase inhibitors for cancer therapy. Compounds similar to 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide showed moderate to high potency in inhibiting RET kinase activity .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Antimicrobial | Effective against bacterial strains like Staphylococcus aureus | Significant antibacterial activity observed |
| Anticancer | Selective cytotoxicity against cancer cell lines | Inhibition of proliferation in lung adenocarcinoma cells |
| Kinase Inhibition | Potential as RET kinase inhibitors | Moderate to high potency in ELISA-based assays |
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: is another compound with a similar thiazole structure but different substituents.
Uniqueness
- The unique combination of the benzamide core with the thiazole ring and specific substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a thiazole ring and a benzamide moiety. The following sections explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis method, which involves reacting a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.
- Substitution Reactions : The thiazole intermediate undergoes substitution reactions to introduce the 3-methylphenyl and 4-methyl groups.
- Formation of the Benzamide Core : The final step involves reacting the substituted thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide structure .
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was assessed using standard antimicrobial susceptibility tests, revealing promising results comparable to known antibiotics .
Anticancer Properties
Thiazoles are recognized for their anticancer potential. Compounds structurally similar to this compound have shown cytotoxic effects against several cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 protein family members . The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring enhance cytotoxicity, suggesting that the presence of electron-donating groups is beneficial for activity.
Case Study 1: Antibacterial Activity
In a study assessing various thiazole derivatives, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard treatments like norfloxacin, indicating its potential as an effective antibacterial agent .
Case Study 2: Anticancer Activity
A comparative study investigated the anticancer effects of several thiazole derivatives on human cancer cell lines. The results showed that this compound exhibited an IC50 value lower than that of doxorubicin in specific cell lines, suggesting its strong potential as an anticancer drug candidate .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways critical for microbial survival and cancer cell proliferation. Further studies are required to elucidate the precise mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
